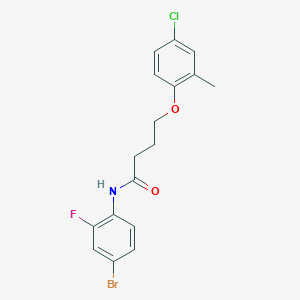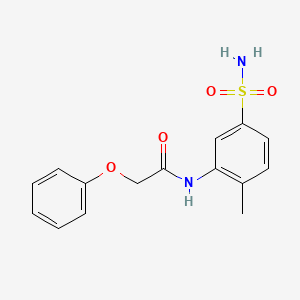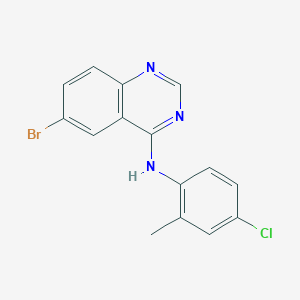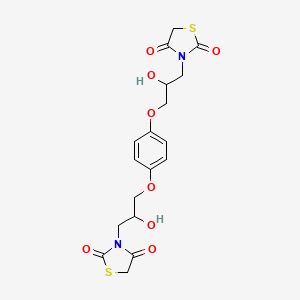![molecular formula C21H30N6O2 B5173472 1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide](/img/structure/B5173472.png)
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide is a complex organic compound that features a triazole ring, a quinoline moiety, and a diethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Quinoline Moiety: This step often involves the use of a coupling reagent to attach the quinoline derivative to the triazole ring.
Introduction of the Diethylamino Group: This can be done through a substitution reaction where a diethylamino group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学的研究の応用
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents may have different properties and applications.
Quinoline Derivatives: Compounds with quinoline moieties but different functional groups may also be of interest for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of a triazole ring, a quinoline moiety, and a diethylamino group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-3-25(4-2)20(28)16-27-15-18(23-24-27)21(29)22-12-8-14-26-13-7-10-17-9-5-6-11-19(17)26/h5-6,9,11,15H,3-4,7-8,10,12-14,16H2,1-2H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHQPBGRFZZMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NCCCN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7,8,9-tetrachloro-4-methoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173390.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5173398.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)
![methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5173417.png)
![(2E)-1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one](/img/structure/B5173419.png)
![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)

![3-bromo-4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5173457.png)

![N-(4-methylphenyl)-2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5173464.png)
